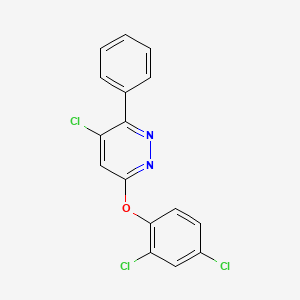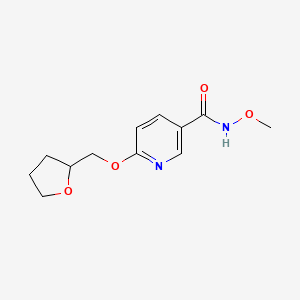
N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves nucleophilic substitution reactions, amide formation, and sometimes complex organometallic chemistry for functional group introductions. For a molecule like N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, one might predict a multi-step synthesis beginning with nicotinic acid or nicotinamide as the core structure. The introduction of the tetrahydrofuran and methoxy groups could involve strategies like O-alkylation reactions. Abdel-Aziz's work on nicotinamide and nicotinic acid derivatives through Lewis acid-promoted nucleophilic substitution reactions provides a foundational approach that could be adapted for this compound (Abdel-Aziz, 2007).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for understanding their chemical behavior and potential applications. Structural analysis typically involves X-ray crystallography or NMR spectroscopy. Cobo et al. discussed how similar compounds exhibit polarized electronic structures, which could imply that N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide might also show such characteristics, influencing its reactivity and interactions with biological molecules (Cobo et al., 2008).
Chemical Reactions and Properties
Nicotinamide derivatives engage in various chemical reactions, including redox reactions, complexation with metals, and participation in biochemical pathways. The presence of functional groups like methoxy and tetrahydrofuran in N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide suggests reactivity towards electrophilic and nucleophilic agents, as well as potential for forming hydrogen bonds and other non-covalent interactions. The study by Babault et al. on bisubstrate inhibitors of nicotinamide N-methyltransferase hints at the nuanced reactivity of nicotinamide derivatives (Babault et al., 2018).
科学的研究の応用
Synthesis and Antineoplastic Activities N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is part of a broader class of compounds that includes various 6-substituted nicotinamides. These compounds have been synthesized and evaluated for their antineoplastic activities. In particular, the synthesis of 6-methoxy-nicotinamide and related compounds has been reported, highlighting moderate activity against leukemia in preliminary screenings. This suggests a potential application of these compounds in cancer research and therapy (Ross, 1967).
Enzymatic Activity and Metabolic Implications The study of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, provides insight into the metabolic roles of such substances. Understanding the biochemical properties and individual variation of NNMT activity, as well as its structural basis for substrate recognition, is crucial for exploring the therapeutic potential of nicotinamide derivatives in metabolic disorders and cancer (Rini et al., 1990; Peng et al., 2011).
Herbicidal Activity Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has unveiled their excellent herbicidal activity against specific weeds. This area of study demonstrates the utility of nicotinamide derivatives in agricultural sciences, offering a foundation for developing new herbicides based on these chemical structures (Yu et al., 2021).
Epigenetic Remodeling in Cancer NNMT, an enzyme overexpressed in various cancers, plays a role in epigenetic remodeling by affecting the methylation potential of cancer cells. This process, driven by the consumption of methyl units from S-adenosyl methionine, suggests a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, pointing to potential cancer therapy targets (Ulanovskaya et al., 2013).
Inhibition of Oxidative Metabolism Nicotinamide and its derivatives have been shown to inhibit the metabolism of substrates by hepatic microsomal mixed-function oxidase. This inhibition has implications for understanding the interaction between nicotinamide derivatives and metabolic pathways, potentially informing drug development and therapeutic strategies (Schenkman et al., 1967).
特性
IUPAC Name |
N-methoxy-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-16-14-12(15)9-4-5-11(13-7-9)18-8-10-3-2-6-17-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPOYGVBHFICFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CN=C(C=C1)OCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)
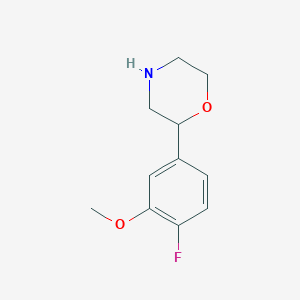

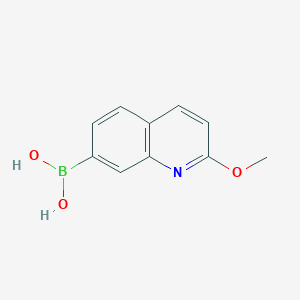
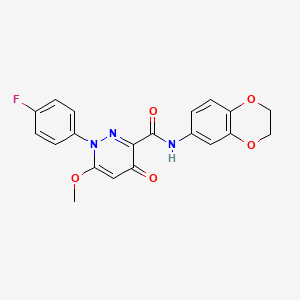
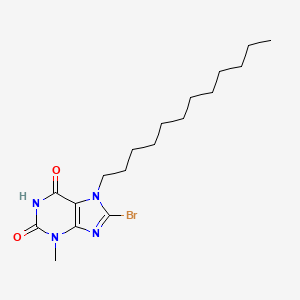
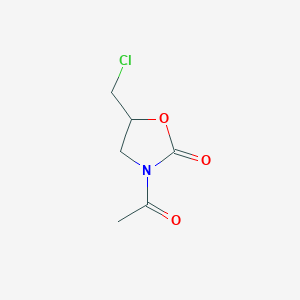
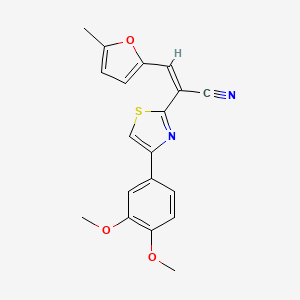
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)
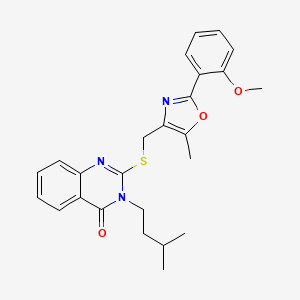
![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)
